molecular formula C7H13ClO2S B2838747 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride CAS No. 1695684-74-2

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride

Cat. No.: B2838747
CAS No.: 1695684-74-2
M. Wt: 196.69
InChI Key: DBLOYVLVNCWPDQ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S and a molecular weight of 196.69 g/mol . This compound is characterized by a cyclobutane ring substituted with a propan-2-yl group and a sulfonyl chloride group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorosulfonation of 3-(Propan-2-yl)cyclobutane using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, peracids

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of novel materials with unique properties.

    Biological Studies: The compound is used to study enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The compound can also interact with biological molecules, potentially inhibiting enzyme activity or modifying protein structures .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutane-1-sulfonyl chloride
  • 3-(Propan-2-yl)cyclobutane-1-sulfonic acid
  • 3-(Propan-2-yl)cyclobutane-1-sulfonamide

Uniqueness

3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride is unique due to the presence of both a cyclobutane ring and a sulfonyl chloride group. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides or cyclobutane derivatives. The propan-2-yl group further enhances its steric and electronic characteristics, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-propan-2-ylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-5(2)6-3-7(4-6)11(8,9)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLOYVLVNCWPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695684-74-2
Record name 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride
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